(1-Bromoethyl)cyclohexane (1-Bromoethyl)cyclohexane
Brand Name: Vulcanchem
CAS No.: 1073-42-3
VCID: VC21206589
InChI: InChI=1S/C8H15Br/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
SMILES: CC(C1CCCCC1)Br
Molecular Formula: C8H15Br
Molecular Weight: 191.11 g/mol

(1-Bromoethyl)cyclohexane

CAS No.: 1073-42-3

Cat. No.: VC21206589

Molecular Formula: C8H15Br

Molecular Weight: 191.11 g/mol

* For research use only. Not for human or veterinary use.

(1-Bromoethyl)cyclohexane - 1073-42-3

Specification

CAS No. 1073-42-3
Molecular Formula C8H15Br
Molecular Weight 191.11 g/mol
IUPAC Name 1-bromoethylcyclohexane
Standard InChI InChI=1S/C8H15Br/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
Standard InChI Key DYGXAQIAUFEJTH-UHFFFAOYSA-N
SMILES CC(C1CCCCC1)Br
Canonical SMILES CC(C1CCCCC1)Br

Introduction

Basic Identification and Structure

Compound Identification

(1-Bromoethyl)cyclohexane is a cyclohexane derivative with a bromoethyl group attached. The compound is characterized by the following identifiers:

PropertyValue
CAS Number1073-42-3
IUPAC Name(1-bromoethyl)cyclohexane
Molecular FormulaC₈H₁₅Br
Molecular Weight191.11 g/mol
European Community (EC) Number824-444-7
DSSTox Substance IDDTXSID70513495

The structure consists of a cyclohexane ring with a bromoethyl group substituted at position 1. This creates a chiral center at the carbon atom bearing the bromine atom, leading to potential stereoisomers . The bromine atom in this molecule serves as a good leaving group, making it reactive in various organic transformations.

Structural Representation

The compound can be represented through various notations that are standard in chemical literature:

Notation TypeRepresentation
SMILESCC(C1CCCCC1)Br
InChIInChI=1S/C8H15Br/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
InChIKeyDYGXAQIAUFEJTH-UHFFFAOYSA-N

For the (1S) stereoisomer specifically, the InChIKey is DYGXAQIAUFEJTH-ZETCQYMHSA-N, indicating the specific stereochemistry at the chiral center .

Physical and Chemical Properties

Physical Properties

(1-Bromoethyl)cyclohexane exhibits physical properties typical of halogenated hydrocarbons. Its key physical characteristics include:

PropertyValue
Physical StateLiquid at room temperature
Boiling Point70.5-71°C (at 6 Torr)
Density1.2096 g/cm³ (at 25°C)
Exact Mass190.03571 Da

The compound is typically clear and colorless in its pure form and is characterized by its relatively high density, which is common for brominated compounds .

Chemical Properties and Descriptors

The chemical behavior of (1-bromoethyl)cyclohexane is largely determined by the presence of the bromine atom, which can participate in various substitution and elimination reactions. Key chemical properties include:

PropertyValue
LogP3.35010
XLogP33.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count1
Polar Surface Area (PSA)0 Ų
Carbon Bond Saturation (Fsp3)1

The high LogP value indicates that the compound is significantly lipophilic, suggesting poor water solubility and good solubility in non-polar solvents . The absence of hydrogen bond donors and acceptors further confirms its hydrophobic nature. These properties are important considerations when using this compound in organic syntheses, particularly regarding solvent selection and reaction conditions.

Synthesis Methods

Synthesis from Alcohols

The most common synthetic route to (1-bromoethyl)cyclohexane involves the conversion of 1-cyclohexylethanol using brominating agents. This approach typically follows an SN2 mechanism wherein the hydroxyl group is replaced by a bromine atom.

Purification Methods

After synthesis, (1-bromoethyl)cyclohexane typically requires purification, which can be achieved through various methods including:

  • Distillation (boiling point at 6 Torr: 70.5-71°C)

  • Column chromatography using non-polar solvents

  • Recrystallization from appropriate solvent systems

The choice of purification method depends on the scale of synthesis and the required purity for subsequent applications.

Chemical Reactivity

Elimination Reactions

(1-Bromoethyl)cyclohexane readily undergoes elimination reactions in the presence of bases to form alkenes. A notable example is the dehydrohalogenation reaction with 2-methylpropan-2-olate (tert-butoxide), which generates two distinct products :

  • Ethylidenecyclohexane (the major product)

  • Vinylcyclohexane (the minor product)

This reaction follows an E2 mechanism, with the regioselectivity being influenced by the steric and electronic factors of the substrate .

Substitution Reactions

Due to the good leaving group ability of bromine, (1-bromoethyl)cyclohexane can participate in various nucleophilic substitution reactions with nucleophiles such as:

  • Alkoxides (to form ethers)

  • Amines (to form amines)

  • Thiolates (to form thioethers)

  • Cyanides (to form nitriles)

These reactions typically follow SN2 pathways, particularly when conducted under appropriate conditions, and can be used to introduce a range of functional groups at the bromine position.

SupplierLead TimeShips FromPurityPack SizePrice (USD)
Enamine US2 daysUnited States95%100 mg232
Enamine US2 daysUnited States95%250 mg331
Enamine US2 daysUnited States95%500 mg523
Enamine US2 daysUnited States95%1 g671
SIA Enamine3 daysLatvia95%100 mg232
Enamine Ltd5 daysUkraine95%100 mg232

This compound is typically supplied in glass containers due to its reactivity with certain plastics and sensitivity to prolonged exposure to moisture and air .

Quality Control Specifications

Standard quality control for commercial (1-bromoethyl)cyclohexane typically includes analysis by multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Gas Chromatography (GC)

  • High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometry (MS)

These analytical methods ensure the identity, purity, and absence of significant impurities in the commercial product .

Hazard StatementDescription
H227Combustible liquid
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

These hazard statements are accompanied by corresponding precautionary statements (P-codes) that provide guidance on safe handling, storage, and emergency response procedures .

Applications in Organic Synthesis

As a Synthetic Intermediate

(1-Bromoethyl)cyclohexane serves as a versatile intermediate in organic synthesis due to the reactivity of the carbon-bromine bond. It can be used in:

  • Preparation of alkylated compounds through nucleophilic substitution

  • Generation of alkenes through elimination reactions

  • Formation of Grignard reagents for subsequent carbon-carbon bond formation

  • Cross-coupling reactions (e.g., Suzuki, Negishi) when converted to appropriate organometallic species

These applications make it a valuable building block in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and specialty materials.

In Stereochemical Studies

The presence of a stereogenic center in (1-bromoethyl)cyclohexane makes it useful in studies of stereochemical principles, particularly:

  • Investigation of stereoselectivity in substitution and elimination reactions

  • Exploration of conformational effects on reaction outcomes

  • Development of stereoselective synthetic methodologies

  • Study of structure-reactivity relationships in cyclic systems

Such studies contribute to the broader understanding of stereochemical principles that guide modern synthetic organic chemistry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about (1-bromoethyl)cyclohexane:

¹H NMR Spectroscopy

The proton NMR spectrum typically shows:

  • A doublet for the methyl group (CH₃) at approximately 1.7-1.8 ppm

  • A quartet for the methine proton (CH-Br) at approximately 4.0-4.2 ppm

  • Complex multiplets for the cyclohexyl protons in the range of 1.0-2.0 ppm

¹³C NMR Spectroscopy

The carbon NMR spectrum typically displays:

  • A signal for the methyl carbon at approximately 20-25 ppm

  • A signal for the carbon bearing the bromine at approximately 55-60 ppm

  • Signals for the cyclohexyl carbons in the range of 25-45 ppm

These spectroscopic data are essential for confirming the structure and purity of synthesized samples .

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